INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN

Catalog No.
S1800523
CAS No.
127119-75-9
M.F
C161H247N49O44S2
M. Wt
3637.12
Availability
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INHIBIN  A-SUBUNIT  FRAGMENT 1-32 HUMAN

CAS Number

127119-75-9

Product Name

INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN

Molecular Formula

C161H247N49O44S2

Molecular Weight

3637.12

Inhibin A-subunit fragment 1-32 human is a peptide derived from the alpha subunit of the inhibin protein, which is a member of the transforming growth factor beta (TGFβ) superfamily. This fragment consists of the first 32 amino acids of the alpha subunit and plays a crucial role in the regulation of follicle-stimulating hormone (FSH) secretion from the pituitary gland. Inhibin A, which comprises the alpha and beta A subunits, is primarily produced by ovarian granulosa cells in females and Sertoli cells in males. The fragment is known for its involvement in reproductive functions and endocrine signaling, specifically in modulating FSH levels to regulate reproductive processes .

Inhibin A-subunit fragment 1-32 engages in several biochemical interactions, primarily through its binding to activin type II receptors (ACTR II). This interaction is essential for inhibiting FSH production, as inhibin A competes with activin for receptor binding. The presence of betaglycan as a co-receptor enhances this binding process. The fragment's chemical structure allows it to participate in disulfide bond formation, which is critical for its stability and functionality .

The biological activity of the inhibin A-subunit fragment is primarily linked to its ability to suppress FSH synthesis. By antagonizing activin signaling, this fragment plays a pivotal role in regulating reproductive hormone levels. Studies have shown that immunization against specific epitopes within this fragment can enhance fertility by promoting FSH-dependent ovarian follicular development and ovulation rates . Additionally, it has been identified that certain amino acid sequences within this fragment are conserved across species, indicating its fundamental biological importance .

Synthesis of the inhibin A-subunit fragment can be achieved through various methods:

  • Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is commonly used to create this fragment, allowing for precise control over amino acid sequences.
  • Recombinant DNA Technology: This method involves inserting the gene encoding the alpha subunit into a suitable expression vector, followed by expression in host cells such as bacteria or yeast.
  • Enzymatic Cleavage: Proteolytic cleavage of full-length inhibin A can yield the desired fragment under controlled conditions .

The applications of inhibin A-subunit fragment 1-32 are diverse and include:

  • Fertility Treatments: As a potential therapeutic agent to enhance reproductive functions.
  • Diagnostic Tools: Used in enzyme-linked immunosorbent assays (ELISA) for measuring inhibin levels in biological samples.
  • Research: Investigated for its role in endocrine signaling and reproductive biology .

Interaction studies have demonstrated that the inhibin A-subunit fragment binds specifically to activin type II receptors, with betaglycan being a necessary co-receptor for this interaction. The binding affinity of this fragment has been characterized through various assays, revealing critical amino acid residues that facilitate receptor engagement. These studies underline the importance of this fragment in regulating FSH synthesis and its potential as a target for fertility-related therapies .

Inhibin A-subunit fragment 1-32 shares structural and functional similarities with several other compounds within the TGFβ superfamily. Here are some comparable compounds:

Compound NameDescriptionUnique Features
Inhibin BComprises an alpha subunit linked to a beta B subunit; regulates FSH similarlyDifferent beta subunit composition affects biological activity
Activin AHomodimeric protein that stimulates FSH productionOpposes effects of inhibins by promoting FSH synthesis
Follicle-Stimulating HormoneGlycoprotein hormone produced by pituitary glandDirectly regulated by inhibins; essential for follicle maturation
Transforming Growth Factor Beta 1Multifunctional cytokine involved in cell growth and differentiationBroader roles beyond reproduction; influences immune responses

The uniqueness of inhibin A-subunit fragment 1-32 lies in its specific role as an inhibitor of FSH production while maintaining distinct structural characteristics that differentiate it from other members of the TGFβ family. Its targeted action on activin receptors highlights its potential therapeutic applications in fertility treatments.

Primary Sequence Analysis and Conservation

The inhibin A-subunit fragment 1-32 human represents the N-terminal portion of the mature inhibin alpha-subunit, comprising the first 32 amino acids of this critical regulatory peptide [4] [6]. This fragment corresponds to the N-terminal extension region of the inhibin alpha-subunit, which has been identified as essential for the antagonistic function of inhibin against activin signaling pathways [4]. The molecular formula of this fragment is C161H247N49O44S2, with a molecular weight of 3637.12 Da and CAS number 127119-75-9 [2] [3].

The primary sequence of the fragment encompasses amino acids 1-32 of the mature inhibin alpha-subunit domain [4] [24]. Phylogenomic analyses have revealed that the N-terminal extension region arose relatively early during the evolution of the inhibin alpha-subunit, with all vertebrate mature alpha-subunit proteins possessing an extended N terminus [4] [35]. The conservation of this N-terminal region across vertebrate species indicates its fundamental biological importance in inhibin function [4] [13].

Comparative sequence analysis demonstrates that the inhibin alpha-subunit shows approximately 85% sequence homology across bovine, porcine, and human species [11]. The conservation extends to all seven cysteine residues characteristic of the inhibin alpha-subunit, which are fully conserved across vertebrates [10] [11]. However, species-specific variations exist, particularly in glycosylation patterns, where fish and chicken molecules lack certain conserved N-linked glycosylation sites present in mammalian sequences [10].

ParameterValueReference
CAS Number127119-75-9 [2]
Molecular FormulaC161H247N49O44S2 [2] [3]
Molecular Weight (Da)3637.12 [2] [3]
Primary Sequence Length32 amino acids [4] [24]
Fragment LocationN-terminal (1-32) [4] [6]
Full-length Alpha Subunit Length366 amino acids (mature form: 134 amino acids) [15] [25]
UniProt IDP05111 [25] [28]

Structural Features of the N-terminal Extension

The N-terminal extension region of the inhibin alpha-subunit, represented by the 1-32 fragment, exhibits distinctive structural characteristics that differentiate it from other members of the transforming growth factor-beta superfamily [4] [35]. This region is characterized by a high proline content, with eight of 24 residues being proline in the wrist region, ensuring that this segment remains structurally disordered without alpha-helix formation [11] [34].

The N-terminal extension lacks the traditional beta-sheet structures typical of mature transforming growth factor-beta family members [34]. Instead, it adopts a more flexible conformation that allows for specific protein-protein interactions [4]. The structural flexibility of this region is crucial for its binding capabilities, particularly its interaction with the activin type IB receptor (ALK4) [4] [6].

Structural modeling studies indicate that the N-terminal extension region projects outward from the core inhibin structure, creating an accessible binding interface for receptor interactions [4] [11]. The absence of rigid secondary structure elements in this region contrasts sharply with the finger-like and wrist domains of the mature alpha-subunit, which contain well-defined beta-sheets and cysteine knot cores [34] [11].

The fragment lacks the disulfide bond formation capabilities present in the full-length alpha-subunit due to its limited cysteine content [11] [34]. This structural limitation affects the stability and conformational rigidity of the fragment compared to the complete alpha-subunit [4] [11].

Comparative Analysis with Full-length Inhibin α-Subunit

The inhibin A-subunit fragment 1-32 represents only a portion of the complete inhibin alpha-subunit, which consists of 366 amino acids in its precursor form and 134 amino acids in its mature, processed form [15] [25]. The full-length alpha-subunit contains multiple functional domains, including the N-terminal extension (residues 1-32), the mature domain, and specific glycosylation sites [11] [15].

Functionally, the fragment retains the ability to interact with ALK4 receptors but lacks the complete repertoire of binding sites present in the full-length protein [4] [6]. While the complete alpha-subunit can bind both ALK4 and activin type II receptors, the 1-32 fragment specifically mediates only ALK4 interactions [4]. This selective binding capability results in reduced but measurable antagonistic activity against activin signaling [4] [6].

The fragment lacks access to the mature domain, which contains the critical cysteine residues necessary for heterodimer formation with beta-subunits [11] [34]. The full-length alpha-subunit possesses seven conserved cysteine residues essential for disulfide bond formation and structural stability [11]. Additionally, the fragment does not contain the glycosylation sites at Asn268 and Asn302 that are crucial for proper protein folding and bioactivity in the complete alpha-subunit [9] [11].

FeatureFragment 1-32Full-length Alpha SubunitReference
N-terminal Extension PresenceComplete (residues 1-32)Complete (residues 1-32) [4] [6]
Mature Domain AccessAbsentComplete (residues 33-134) [11] [15]
Disulfide Bond Formation CapabilityLimited (partial sequence)Complete (7 cysteine residues) [11] [34]
Receptor Binding ActivityALK4-specific bindingALK4 and ActRII binding [4] [6]
Antagonistic FunctionPresent but reducedFull antagonistic activity [4] [6]
Glycosylation SitesNoneAsn268, Asn302 [9] [11]
Bioactivity LevelReduced compared to full-lengthFull bioactivity [4] [9]

Experimental studies have demonstrated that deletion of the N-terminal extension region from the full-length alpha-subunit results in loss of inhibin function, confirming the critical importance of this region for biological activity [4] [6]. The fragment alone can inhibit activin A signaling and decrease activin-stimulated follicle-stimulating hormone synthesis, albeit with reduced potency compared to the complete heterodimer [4].

Post-translational Modifications and Their Functional Significance

Post-translational modifications play crucial roles in the regulation and function of inhibin proteins, though the 1-32 fragment has limited capacity for such modifications due to its truncated nature [11] [23]. The full-length inhibin alpha-subunit undergoes extensive post-translational processing, including proteolytic cleavage, glycosylation, and disulfide bond formation [11] [23].

Proteolytic processing represents a major post-translational modification affecting inhibin function [11] [23]. The inhibin alpha-subunit is synthesized as a larger precursor protein that undergoes cleavage by proconvertases to generate the mature forms [11]. Processing at specific sites releases various peptide products, including the N-terminal pro-alpha-peptide, which has been identified as an inhibin-specific binding protein capable of suppressing inhibin bioactivity [23].

The N-terminal pro-alpha-peptide, which encompasses the 1-32 region, demonstrates comparable affinity to the full-length beta-A-subunit prodomain for mature activin, with an IC50 of approximately 100 nM [23]. This finding indicates that the 1-32 fragment region represents a functionally significant binding domain within the larger precursor structure [23].

Disulfide bond formation represents another critical post-translational modification in inhibin biology [11] [34]. The full-length alpha-subunit contains seven cysteine residues that participate in both intramolecular and intermolecular disulfide bonding [11]. These bonds are essential for protein stability, proper folding, and heterodimer formation with beta-subunits [11] [34]. The 1-32 fragment, containing only a portion of these cysteine residues, has limited capacity for complete disulfide bond formation [11].

Modification TypeLocation/TargetFunctional ImpactFragment 1-32 RelevanceReference
N-linked Glycosylation (Asn268)Alpha subunit Asn268Essential for protein folding and assemblyNot applicable (outside fragment) [9] [11]
N-linked Glycosylation (Asn302)Alpha subunit Asn302Differential glycosylation affects bioactivityNot applicable (outside fragment) [9] [11]
Proteolytic CleavageMultiple cleavage sitesGenerates mature bioactive formsMay affect fragment processing [11] [23]
Disulfide Bond FormationCys residues (7 total)Structural stability and dimerizationLimited (partial sequence) [11] [34]
Prodomain ProcessingN-terminal prodomainRegulates bioactivity and assemblyFragment is part of prodomain region [11] [23]

Glycosylation Patterns and Their Impact on Function

Glycosylation patterns significantly influence the bioactivity and function of inhibin proteins, though the 1-32 fragment lacks the glycosylation sites present in the full-length alpha-subunit [9] [11]. The human inhibin alpha-subunit contains two N-linked glycosylation sites at Asn268 and Asn302, which are responsible for the observed molecular mass heterogeneity between different inhibin isoforms [9] [11].

The glycosylation pattern determines the formation of either 31-kilodalton or 34-kilodalton inhibin isoforms [9] [37]. The 31-kilodalton form results from glycosylation at Asn268 only, while the 34-kilodalton form involves glycosylation at both Asn268 and Asn302 [9] [11]. These different glycosylation states have profound effects on biological activity and receptor binding affinity [9] [37].

Functional studies have demonstrated that the monoglycosylated 31-kilodalton inhibin A exhibits five-fold higher potency than the diglycosylated 34-kilodalton form in bioactivity assays [9] [37]. The bioactivity to immunoactivity ratio for the 31-kilodalton form was 1.22 ± 0.15 compared to 0.24 ± 0.05 for the 34-kilodalton form [9]. Similarly, inhibin B showed significant differences, with the 31-kilodalton form demonstrating 1.75 ± 0.29 bioactivity compared to 1.08 ± 0.20 for the 34-kilodalton variant [9].

The differential bioactivity correlates with betaglycan binding affinity [9] [37]. The 31-kilodalton inhibin A showed 12-fold higher activity in displacing labeled inhibin A from cells expressing betaglycan, with an IC50 of 0.68 nM compared to 8.2 nM for the 34-kilodalton isoform [9] [37]. This difference in betaglycan binding explains the reduced bioactivity of the diglycosylated forms [9].

Site-directed mutagenesis studies have confirmed that N-linked glycosylation of the alpha-subunit is essential for inhibin assembly and secretion [11]. Elimination of these glycosylation sites dramatically reduces inhibin secretion, with the asparagine residue at position 268 identified as particularly important for protein folding [11]. The hydrophobic residues at positions Leu30, Phe37, and Leu41 in the proregion also contribute to dimeric inhibin assembly [11].

Glycosylation PatternMolecular WeightGlycosylation SitesBioactivity Relative to MonoglycosylatedBetaglycan Binding AffinityFragment 1-32 ApplicabilityReference
Monoglycosylated (31 kDa)31 kDaAsn268 only1.0 (Reference)High (IC50: 0.68 nM)Not applicable (glycosylation sites outside fragment) [9] [37]
Diglycosylated (34 kDa)34 kDaAsn268 and Asn3020.2 (5-fold reduced)Low (IC50: 8.2 nM)Not applicable (glycosylation sites outside fragment) [9] [37]
Non-glycosylatedVariable (depending on processing)NoneSignificantly reduced or absentMinimalFragment lacks glycosylation sites [9] [11]

Dates

Last modified: 07-20-2023

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